Myxopyronin A - 88192-98-7

Myxopyronin A

Catalog Number: EVT-275851
CAS Number: 88192-98-7
Molecular Formula: C23H31NO6
Molecular Weight: 417.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myxopyronin A is a bacterial RNA polymerase (RNAP) inhibitor.
Overview

Myxopyronin A is a natural compound known for its potent antibiotic properties, specifically as an inhibitor of bacterial RNA polymerase. It is derived from the actinobacterium Corallococcus coralloides and has garnered interest due to its unique mechanism of action against various bacterial strains, including those resistant to other antibiotics. This compound belongs to the class of natural products known as polyketides, which are characterized by their complex structures and diverse biological activities.

Source and Classification

Myxopyronin A was first isolated from the soil-dwelling bacterium Corallococcus coralloides, which is known for producing a variety of bioactive secondary metabolites. The classification of Myxopyronin A falls under the category of polyketides, specifically as a member of the myxobacterial metabolites. These compounds are typically synthesized through polyketide synthase pathways, which involve a series of enzymatic reactions that assemble carbon chains from simple precursors.

Synthesis Analysis

The synthesis of Myxopyronin A involves a complex biosynthetic pathway that can be engineered in microbial hosts. Recent advancements in synthetic biology have enabled the production of Myxopyronin A and its derivatives through recombinant DNA technology. Key enzymes involved in this biosynthetic pathway include MxnA through MxnM, which facilitate the assembly of the compound's structure by catalyzing various steps such as condensation and modification reactions.

  1. Enzymatic Pathway: The production process typically involves genetically manipulating microorganisms to express the genes encoding these enzymes.
  2. Cultivation: The engineered microorganisms are cultivated under specific conditions that promote the expression of these enzymes and subsequent production of Myxopyronin A.
  3. Isolation: Following cultivation, Myxopyronin A is isolated from the culture medium using techniques such as chromatography .
Molecular Structure Analysis

Myxopyronin A has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for Myxopyronin A is C₁₈H₁₉N₃O₅S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Structure Details: The compound features a pyrone ring system and various substituents that enhance its interaction with target proteins in bacterial cells.
  • Data: Structural analysis using techniques like nuclear magnetic resonance spectroscopy has provided insights into its three-dimensional conformation and binding interactions with RNA polymerase .
Chemical Reactions Analysis

Myxopyronin A undergoes several chemical reactions that are crucial for its activity as an antibiotic:

  1. Binding Reaction: Myxopyronin A binds to the switch region of bacterial RNA polymerase, inhibiting transcription initiation.
  2. Inhibition Mechanism: The binding alters the conformation of RNA polymerase, preventing it from properly engaging with DNA templates during transcription.
  3. Resistance Mechanisms: Bacterial resistance can arise through mutations in RNA polymerase that affect Myxopyronin A binding, highlighting the need for ongoing research into overcoming such resistance .
Mechanism of Action

The mechanism of action for Myxopyronin A primarily involves its interaction with bacterial RNA polymerase:

  • Inhibition Process: Upon binding to RNA polymerase, Myxopyronin A disrupts the normal transcription process by preventing the enzyme from initiating RNA synthesis.
  • Impact on Protein Synthesis: This inhibition leads to a decrease in protein synthesis within bacterial cells, ultimately resulting in cell death or stasis.
  • Data on Efficacy: Studies have shown that Myxopyronin A exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics .
Physical and Chemical Properties Analysis

Myxopyronin A possesses distinct physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically appears as a yellowish crystalline solid.
    • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Chemical Properties:
    • Stability: Relatively stable under acidic conditions but may degrade under extreme pH or heat.
    • Reactivity: Contains functional groups that can participate in further chemical modifications or reactions .
Applications

Myxopyronin A has several scientific applications:

  1. Antibiotic Research: It serves as a lead compound for developing new antibiotics targeting bacterial RNA polymerase.
  2. Biochemical Studies: Researchers utilize Myxopyronin A to study transcriptional regulation mechanisms in bacteria.
  3. Synthetic Biology: It is used in synthetic biology applications to engineer microbial systems for producing complex natural products or derivatives with enhanced efficacy against resistant pathogens.
Discovery and Historical Context of Myxopyronin A

Isolation and Characterization from Myxococcus fulvus

Myxopyronin A was first isolated in 1983 from the gliding bacterium Myxococcus fulvus strain Mx f50, following the screening of culture supernatants for antibacterial activity [3] [6]. This compound belongs to the α-pyrone antibiotic class, characterized by a polyketide-derived 3-acyl-4-hydroxy-α-pyrone core structure with conjugated diene side chains that confer distinctive UV absorbance properties [3] [7]. Initial purification employed solvent extraction and chromatographic techniques, revealing two closely related analogues: myxopyronin A (major component) and myxopyronin B [3]. Structural elucidation through mass spectrometry and NMR spectroscopy identified myxopyronin A as a complex macrocycle featuring a highly oxygenated, unsaturated backbone with a C14 aliphatic chain – a structural novelty among known antibiotics at the time [6]. The compound demonstrated remarkable stability during isolation procedures, facilitating its characterization [3]. This discovery marked Myxococcus fulvus as a prolific producer of RNA polymerase inhibitors, as subsequent investigations revealed structurally related compounds like corallopyronin and myxovalargin from similar myxobacterial strains [6] [8].

Table 1: Initial Characterization Data for Myxopyronin A

PropertyDetail
Producing OrganismMyxococcus fulvus Mx f50
Year of Isolation1983
Molecular Class3-Acyl-4-hydroxy-α-pyrone
Key Structural FeaturesPolyketide backbone, conjugated diene chains
Co-isolated AnaloguesMyxopyronin B
Initial Detection MethodAntibacterial screening of culture supernatants

Early Pharmacological Screening and Antibacterial Spectrum

Early biological evaluation established myxopyronin A's broad-spectrum antibacterial activity, primarily against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) typically below 5 µg/ml against strains like Staphylococcus aureus and Bacillus subtilis [3] [4]. Its activity against Gram-negative bacteria was more limited, requiring higher concentrations (MICs often >100 µg/ml), although notable inhibition of Escherichia coli was observed [4] [9]. Crucially, myxopyronin A exhibited no activity against eukaryotic cells, including yeasts and molds, even at high concentrations, highlighting its selective toxicity against prokaryotes [3] [6]. Broth dilution methods and paper disc diffusion assays confirmed its bactericidal nature, with rapid concentration-dependent killing observed in time-kill studies [4]. Early mode-of-action studies indicated potent inhibition of macromolecular synthesis, specifically targeting RNA synthesis, while leaving DNA and protein synthesis relatively unaffected in short-term experiments [3] [7]. This specific inhibition profile, distinct from known antibiotics, spurred interest in identifying its precise molecular target. Furthermore, the antibiotic demonstrated stability in various culture media, although its decomposition kinetics in complex broth systems were later noted to impact MIC determinations in prolonged assays [4] [9].

Table 2: Early Antibacterial Spectrum of Myxopyronin A (Representative MIC Values)

Bacterial StrainGram StainMIC Range (µg/ml)Activity Level
Staphylococcus aureusPositive0.3 - 5High
Bacillus subtilisPositive1 - 5High
Streptococcus pyogenesPositive4 - 8Moderate-High
Escherichia coliNegative>100Low (Variable)
Pseudomonas aeruginosaNegative>100Very Low
Candida albicansFungus>200Inactive

Evolution of Research Focus: From Natural Product to RNA Polymerase Target Validation

The pivotal shift in myxopyronin A research occurred when biochemical studies definitively identified bacterial DNA-dependent RNA polymerase (RNAP) as its molecular target [1] [7]. This discovery stemmed from observations that myxopyronin A selectively inhibited in vitro transcription assays using purified bacterial RNAP, while failing to inhibit eukaryotic RNA polymerases or viral polymerases like bacteriophage SP6 RNAP [1] [5]. A landmark breakthrough came in 2008 when two independent research groups, Belogurov et al. and Mukhopadhyay et al., elucidated the structural basis of inhibition [1]. Their X-ray crystallography studies of myxopyronin A (and the more potent synthetic analogue desmethyl-myxopyronin) bound to the Thermus thermophilus RNAP revealed a novel binding site within the enzyme's switch region – a structural hinge coordinating the clamp domain movement essential for DNA strand separation and transcription initiation [1] [5] [7].

This switch region binding represented a fundamentally distinct mechanism compared to the established RNAP inhibitor rifampicin (which binds deep within the RNA exit tunnel). Myxopyronin A acts as a steric blocker, preventing the large-scale conformational change of the clamp domain from the open to the closed state necessary for forming a stable transcription-competent open complex (RPo) [1] [5]. Consequently, it primarily inhibits transcription initiation rather than elongation [7]. Crucially, this mechanism explained the absence of cross-resistance with rifampicin, as confirmed by susceptibility testing against rifampicin-resistant Staphylococcus aureus strains harboring mutations in the rpoB gene (which encodes the RNAP β subunit) [1] [7]. The precise mapping of the "myxopyronin binding pocket" within the switch region validated bacterial RNAP as a druggable target with multiple viable sites for inhibition, revitalizing interest in myxopyronin A as a scaffold for novel antibacterial development, particularly against drug-resistant pathogens like MRSA and Mycobacterium tuberculosis [1] [5].

Table 3: Key Features of Myxopyronin A's RNA Polymerase Inhibition Mechanism

CharacteristicDetail
Molecular TargetBacterial DNA-dependent RNA Polymerase (RNAP)
Binding SiteSwitch Region (between β and β' subunits)
Primary EffectPrevents clamp closure, blocking transition to transcriptionally competent open complex (RPo) formation
Transcription Stage InhibitedInitiation
Mechanistic ClassSteric Blockade of Conformational Change
Cross-resistance with RifampicinAbsent (Distinct binding site)
SignificanceValidated novel target site on essential enzyme; Scaffold for overcoming existing resistance mechanisms

Compound Names Mentioned: Myxopyronin A, Myxopyronin B, Desmethyl-myxopyronin, Corallopyronin A, Corallopyronin B, Corallopyronin C, Pseudouridimycin (PUM), Rifampicin (Rif), Rifamycin, Streptolydigin, Lipiarmycin, Fidaxomicin, Myxovalargin A, GE23077, Lydicamycin.

Properties

CAS Number

88192-98-7

Product Name

Myxopyronin A

IUPAC Name

methyl N-[(E,5R)-5-[5-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-4-hydroxy-6-oxopyran-2-yl]hex-1-enyl]carbamate

Molecular Formula

C23H31NO6

Molecular Weight

417.5

InChI

InChI=1S/C23H31NO6/c1-6-9-15(2)11-12-17(4)21(26)20-18(25)14-19(30-22(20)27)16(3)10-7-8-13-24-23(28)29-5/h8,11-14,16,25H,6-7,9-10H2,1-5H3,(H,24,28)/b13-8+,15-11+,17-12+/t16-/m1/s1

InChI Key

XIBGXHNKXPLLAN-YDDADCBQSA-N

SMILES

CCCC(=CC=C(C)C(=O)C1=C(C=C(OC1=O)C(C)CCC=CNC(=O)OC)O)C

Solubility

Soluble in DMSO

Synonyms

Myxopyronin A; Myxopyronin-A; Myx;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.